1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the 1,2,4-oxadiazole ring, known for its bioisosteric properties, adds to its unique chemical profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their bioisosteric properties and wide range of biological activities.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry due to their ability to interact with biological targets.
Pyrazole Derivatives: Pyrazole rings are common in many bioactive molecules and are known for their stability and versatility in chemical reactions.
Uniqueness
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its heterocyclic rings, which confer specific chemical and biological properties. The presence of the furan-2-ylmethyl group further distinguishes it from other similar compounds, potentially enhancing its bioactivity and stability.
Properties
Molecular Formula |
C21H22N6O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-13-16(18(28)23-11-15-6-5-9-29-15)12-24-27(13)17-8-7-14(10-22-17)19-25-20(26-30-19)21(2,3)4/h5-10,12H,11H2,1-4H3,(H,23,28) |
InChI Key |
OQIWFKDQZXXZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)(C)C)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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